molecular formula C19H15N3O2 B5860714 N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide

N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide

Katalognummer B5860714
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: UCXNSHZWKGEIIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BP-C1 and has been extensively studied for its therapeutic properties.

Wirkmechanismus

The mechanism of action of BP-C1 involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. BP-C1 binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of toxic proteins within cells. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
BP-C1 has been shown to have a significant impact on the biochemical and physiological processes within cells. Studies have shown that BP-C1 can induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. BP-C1 has also been shown to have a neuroprotective effect and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

BP-C1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. BP-C1 is also stable and can be stored for long periods of time. However, one limitation of BP-C1 is its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

BP-C1 has several potential future directions for research. One area of research is the development of new derivatives of BP-C1 with improved solubility and bioavailability. Another area of research is the investigation of the potential use of BP-C1 in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the potential use of BP-C1 in the treatment of other diseases such as autoimmune diseases and infectious diseases should also be explored.
Conclusion:
In conclusion, N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide or BP-C1 is a chemical compound with significant potential for therapeutic applications. BP-C1 has been extensively studied for its anti-cancer and anti-inflammatory properties and has shown promising results in preclinical studies. Future research should focus on developing new derivatives of BP-C1 with improved solubility and investigating its potential use in combination with other chemotherapeutic agents for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of BP-C1 involves the reaction of 2-pyridinecarboximidamide with 2-biphenylcarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide as a white solid with a high yield.

Wissenschaftliche Forschungsanwendungen

BP-C1 has been extensively studied for its therapeutic properties, particularly in cancer treatment. Studies have shown that BP-C1 has the ability to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. BP-C1 has also been shown to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-18(17-12-6-7-13-21-17)22-24-19(23)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNSHZWKGEIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=CC=N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=N3)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-phenylbenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.